molecular formula C23H30N2O4 B2984063 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1334372-59-6

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2984063
CAS No.: 1334372-59-6
M. Wt: 398.503
InChI Key: QRQFCSHGCJPXMQ-UHFFFAOYSA-N
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Description

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry research. This molecule features a piperidine core, a privileged scaffold widely recognized in drug discovery for its ability to contribute to diverse pharmacological activities . The structure is further elaborated with acetamide and benzyloxymethyl substituents, which are known to influence a compound's physicochemical properties and binding affinity to biological targets. While specific biological data for this exact compound is not yet available in the public scientific literature, its structural features suggest promising research potential. Analogs containing the piperidine-acetamide structure have been investigated as selective serotonin receptor inverse agonists, indicating potential relevance for neuropsychiatric disorder research . Furthermore, similar molecular frameworks are frequently explored in the development of novel antitumor agents . The presence of the piperidine ring can enhance water solubility and improve the pharmacokinetic profile of drug-like molecules, making such compounds valuable tools for probing biological systems . This compound is intended for research and development purposes only, specifically for in vitro experimentation. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-27-20-8-9-21(22(14-20)28-2)24-23(26)15-25-12-10-19(11-13-25)17-29-16-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQFCSHGCJPXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)COCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the piperidine derivative with benzyl alcohol or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the dimethoxyphenylacetamide moiety: This can be accomplished by reacting the intermediate with 2,4-dimethoxyphenylacetic acid or its derivatives under coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders, given its piperidine structure which is common in many pharmaceuticals.

    Pharmacology: The compound can be studied for its potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin.

    Materials Science: Its unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The piperidine ring may interact with neurotransmitter receptors, modulating their activity. The benzyloxy group could enhance the compound’s ability to cross the blood-brain barrier, while the dimethoxyphenylacetamide moiety may contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/Identifier Structural Features Key Properties/Activities Reference
Target Compound 4-((Benzyloxy)methyl)piperidine, N-(2,4-dimethoxyphenyl)acetamide Hypothesized CNS activity; enhanced lipophilicity from benzyloxy-methyl group -
Compound 3a (from ) 4-(Fluorobenzyl)piperidine, 2-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide GluN1/GluN2A antagonist (IC₅₀ ~0.2 µM); fluorobenzyl enhances selectivity
2-(8-Benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 866348-70-1) Quinoline-dioxino ring, N-(2,4-dimethoxyphenyl)acetamide Complex structure may reduce solubility; dimethoxyphenyl aids π-π stacking
17{4,4} (from ) Morpholinopropyl groups, phenyl acetamide Synthesized via bromomethyl intermediate; characterized by NMR/MS
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0) Piperazine sulfonyl group, N-(4-fluorophenyl)acetamide Sulfonyl group introduces electron-withdrawing effects; potential protease inhibition
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide (AK Scientific 1106CR) Piperazine-chlorophenyl, methylideneamino linker Schiff base formation may affect stability; dimethoxyphenyl enhances binding affinity

Pharmacological and Physicochemical Differences

  • Acetamide Linker : The 2,4-dimethoxyphenyl group (shared with CAS 866348-70-1) offers hydrogen-bonding and π-stacking capabilities, contrasting with the benzoimidazolone (Compound 3a) or fluorophenyl (CAS 701926-99-0) moieties, which prioritize steric bulk or electronic effects .
  • Receptor Selectivity : Glutamate receptor antagonists () show that small structural changes (e.g., fluorobenzyl vs. benzyloxy-methyl) drastically alter IC₅₀ values. The target compound’s dimethoxyphenyl group may favor interactions with aromatic residues in receptor binding pockets .

Biological Activity

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a benzyloxy group, and a dimethoxyphenyl moiety, contributing to its unique biological profile. Its chemical formula is C₁₈H₂₃N₃O₃.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, the piperidine structure is known for its role in modulating neurotransmitter systems, which could influence cognitive functions and mood regulation.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

Table 1: Antitumor Activity of Piperidine Derivatives

Compound NameIC50 (µM)Targeted KinaseReference
Compound A1.2RET
Compound B0.8AKT
This compoundTBDTBDTBD

Neuroprotective Effects

The neuroprotective potential of this compound may be linked to its ability to inhibit oxidative stress and inflammation in neuronal cells. Similar compounds have been shown to reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease.

Case Study: Neuroprotective Properties
In a study involving SH-SY5Y neuroblastoma cells treated with amyloid-beta, a related compound demonstrated significant reduction in cytotoxicity and improved cell viability compared to untreated controls. This suggests potential for neuroprotection in Alzheimer's disease models.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate favorable absorption characteristics with moderate bioavailability. Toxicological assessments are ongoing to determine the safety profile in vivo.

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